molecular formula C3H2N3NaO2S B1334412 5-Mercapto-6-azauracil sodium salt CAS No. 20029-35-0

5-Mercapto-6-azauracil sodium salt

Cat. No. B1334412
CAS RN: 20029-35-0
M. Wt: 167.12 g/mol
InChI Key: JPRSVSYWNNTVKO-UHFFFAOYSA-M
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Description

5-Mercapto-6-azauracil sodium salt is a derivative of 6-azauracil, a compound that is structurally related to nucleic acid bases. The mercapto group in 5-mercapto-6-azauracil indicates the presence of a sulfur-containing thiol group, which can confer unique chemical properties to the molecule. While the provided papers do not directly discuss the sodium salt form, they provide insights into the chemistry and potential applications of 5-mercapto-6-azauracil and its analogs.

Synthesis Analysis

The synthesis of derivatives of 6-azauracil, including 5-mercapto-6-azauracil, involves reactions in aqueous media with various reagents. For instance, 5-mercapto-6-azauracil reacts with ethyl α-haloalkanoates to yield alkyl-(ethoxycarbonyl)methyl mercapto-6-azauracils . Additionally, novel ring contraction reactions have been observed when 6-azauracil derivatives are treated with lithiating agents, leading to the formation of compounds with imidazole rings . These synthetic pathways highlight the reactivity of the azauracil ring and its potential for chemical modification.

Molecular Structure Analysis

The molecular structure of 5-azauracil, a closely related compound, has been elucidated using X-ray diffraction data. The crystal structure of 5-azauracil monohydrate reveals that all atoms, including hydrogens, lie in a mirror plane, exhibiting symmetry . This detailed structural information provides a foundation for understanding the molecular geometry and potential reactivity of 5-mercapto-6-azauracil.

Chemical Reactions Analysis

The chemical reactivity of 5-mercapto-6-azauracil can be inferred from studies on similar compounds. For example, the presence of a mercapto group in 5-mercapto-6-azauracil suggests that it may undergo reactions typical of thiols, such as oxidation or alkylation. The synthesis of 5-substituted-6-azauracil acyclonucleosides indicates that the azauracil ring can be functionalized to produce nucleoside analogs . These reactions are crucial for the development of therapeutic agents and other applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-azauracil and its derivatives have been characterized using various spectroscopic techniques. Infrared and Raman spectra of 5-azauracil confirm the existence of CO stretching vibrations and provide markers for the state of hydration of the compound . The crystal density and hydrogen bonding patterns of anhydrous 5-azauracil have also been reported, which are important for understanding the solid-state properties of these compounds . These properties are essential for predicting the behavior of 5-mercapto-6-azauracil in different environments.

Relevant Case Studies

Although the provided papers do not include case studies on 5-mercapto-6-azauracil sodium salt, they do offer insights into the potential applications of azauracil derivatives. For instance, the synthesis and antioxidation evaluation of novel spiro-5-(fluoren-9'-yl)-6-azauracil derivatives suggest that these compounds may serve as antioxidant agents . Such studies are indicative of the broader research interest in azauracil derivatives for therapeutic purposes.

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : 6-Azauracil (6-AU) is used as a growth inhibitor of various microorganisms via depletion of intracellular GTP and UTP nucleotide pools .
    • Method of Application : The compound is partly soluble in water, ethanol, DMSO, and 1 M NH4OH (50 mg/ml) .
    • Results : 6-Azauracil has been widely used in investigations on modulation of transcription, especially in yeast models .
  • Scientific Field: Organic Synthesis

    • Application : Sandmeyer reaction is a well-known reaction mainly used for the conversion of an aryl amine to an aryl halide in the presence of Cu (I) halide via formation of diazonium salt intermediate .
    • Method of Application : This reaction can be processed with or without copper catalysts for the formation of C–X (X = Cl, Br, I, etc.), C-CF3/CF2, C–CN, C–S, etc., linkages .
    • Results : As a result, corresponding aryl halides, trifluoromethylated compounds, aryl nitriles and aryl thioethers can be obtained which are effectively used for the construction of biologically active compounds .

Safety And Hazards

When handling 5-Mercapto-6-azauracil sodium salt, it’s advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

sodium;3,5-dioxo-2H-1,2,4-triazine-6-thiolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3O2S.Na/c7-1-2(9)5-6-3(8)4-1;/h(H,5,9)(H2,4,6,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRSVSYWNNTVKO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)C(=NNC(=O)N1)[S-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N3NaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397205
Record name Sodium 3,5-dioxo-2H-1,2,4-triazine-6-thiolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Mercapto-6-azauracil sodium salt

CAS RN

20029-35-0
Record name Sodium 3,5-dioxo-2H-1,2,4-triazine-6-thiolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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